molecular formula C15H19N3O3 B2940793 N-cyclopropyl-2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide CAS No. 1286728-96-8

N-cyclopropyl-2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

Cat. No.: B2940793
CAS No.: 1286728-96-8
M. Wt: 289.335
InChI Key: VMMLCMABTFUYEI-UHFFFAOYSA-N
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Description

Chemical Name: N-cyclopropyl-2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide
Molecular Formula: C₁₅H₂₀N₃O₃
Molecular Weight: 290.35 g/mol
Key Structural Features:

  • Cyclopropyl group: Introduces steric bulk and metabolic stability due to its strained ring structure.

This compound is hypothesized to exhibit unique biological activity due to its hybrid structure, combining features of both agrochemical and pharmaceutical scaffolds.

Properties

IUPAC Name

N-cyclopropyl-2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-16-8-2-3-12(16)9-17(11-4-5-11)15(21)10-18-13(19)6-7-14(18)20/h2-3,8,11H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMLCMABTFUYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including data from various studies, case analyses, and detailed research findings.

Chemical Structure and Properties

The compound's chemical formula is C15H19N3O3C_{15}H_{19}N_{3}O_{3} with a molecular weight of approximately 289.32 g/mol. Its structure includes a cyclopropyl group and a pyrrolidine moiety, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Cell Growth Suppression : Studies have shown that the compound can suppress cell growth while enhancing glucose uptake and adenosine triphosphate (ATP) production in cell cultures. This effect is particularly noted in monoclonal antibody production systems, where it improved cell-specific productivity without compromising cell viability .
  • Impact on Glycosylation : It has been reported to influence the glycosylation patterns of therapeutic proteins, potentially improving their efficacy and stability .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Findings
Study 1Cell Growth InhibitionSuppressed growth in rCHO cells; increased ATP levels
Study 2Monoclonal Antibody ProductionEnhanced productivity by 1.5-fold; maintained viability
Study 3Glycosylation ControlReduced galactosylation on monoclonal antibodies
Study 4Structure-Activity RelationshipIdentified 2,5-dimethylpyrrole as a potent structural component

Case Study 1: Monoclonal Antibody Production

In a controlled experiment involving recombinant Chinese hamster ovary (rCHO) cells, the addition of this compound resulted in:

  • A final monoclonal antibody concentration of 1,098 mg/L.
  • A cell-specific productivity increase from 7.1 pg/cell/day to 11 pg/cell/day.

These results demonstrate the compound's potential as an additive in bioprocessing to enhance yields without negatively impacting cell health .

Case Study 2: Glycosylation Modulation

In another study focusing on therapeutic protein quality attributes, the compound was shown to effectively control the level of galactosylation in N-linked glycans. This modulation is crucial for maintaining the efficacy and safety profiles of therapeutic monoclonal antibodies .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes critical differences between the target compound and related acetamide derivatives:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Functional Groups Applications References
Target Compound R1: Cyclopropyl; R2: (1-methylpyrrol-2-yl)methyl; α-substituent: Dioxopyrrolidinyl C₁₅H₂₀N₃O₃ 290.35 Dioxopyrrolidinyl, cyclopropyl, pyrrole Research (potential drug)
BK53167 () R1: Cyclopropyl; R2: (1-methylpyrrol-2-yl)methyl; α-substituent: 3,5-dimethyloxazol-4-yl C₁₆H₂₁N₃O₂ 287.36 Oxazole, cyclopropyl, pyrrole Research chemical
Alachlor () R1: Methoxymethyl; R2: 2,6-diethylphenyl; α-substituent: Cl C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl, diethylphenyl Herbicide (ALS inhibitor)
Thenylchlor () R1: (3-Methoxy-2-thienyl)methyl; R2: 2,6-dimethylphenyl; α-substituent: Cl C₁₆H₁₇ClN₂O₂S 336.83 Chloro, thienyl, dimethylphenyl Herbicide

Key Findings

Target Compound vs. BK53167
  • Substituent Differences : The target compound replaces BK53167’s oxazole group with a dioxopyrrolidinyl ring.
  • Biological Implications : Oxazoles often enhance metabolic stability, while dioxopyrrolidinyl groups may facilitate binding to proteases or kinases via hydrogen bonding.
Target Compound vs. Chlorinated Herbicides (Alachlor, Thenylchlor)
  • Electron-Withdrawing Groups : Chlorine in herbicides enhances ALS enzyme inhibition, whereas the dioxopyrrolidinyl group may act via a different mechanism (e.g., redox modulation).
  • Environmental Impact : The absence of chlorine reduces risks of bioaccumulation, a common drawback of chlorinated agrochemicals.

Mechanistic and Application Insights

  • Agrochemical Potential: While the target compound lacks herbicidal chlorine, its dioxopyrrolidinyl group could inhibit plant growth via oxidative stress pathways, a hypothesis requiring validation.

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